REACTION_SMILES
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[C:9]([O:10][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:25])(=[O:11])[O:18][CH2:19][CH2:20][Si:21]([CH3:22])([CH3:23])[CH3:24].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[NH2:1][CH:2]([C:3](=[O:4])[OH:5])[CH:6]([CH3:7])[CH3:8].[Na+:38].[O:40]1[CH2:41][CH2:42][O:43][CH2:44][CH2:45]1.[OH2:39].[S:33]([O-:34])([OH:35])(=[O:36])=[O:37]>>[NH:1]([CH:2]([C:3](=[O:4])[OH:5])[CH:6]([CH3:7])[CH3:8])[C:9](=[O:10])[O:18][CH2:19][CH2:20][Si:21]([CH3:22])([CH3:23])[CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(N)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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CC(C)C(NC(=O)OCC[Si](C)(C)C)C(=O)O
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Type
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product
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Smiles
|
CC(C)C(NC(=O)OCC[Si](C)(C)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |